(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine
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Overview
Description
(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine is a heterocyclic compound that features a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine typically involves the formation of the furan and pyrrolidine rings followed by their coupling. One common method involves the reaction of a furan derivative with a pyrrolidine derivative under specific conditions. For example, the reaction of (5-(p-tolyl)furan-2-yl)methanamine with 2-phenylacetic acid in the presence of 1-hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Similar structure but with a phenyl group instead of a pyrrolidine ring.
(5-(p-tolyl)furan-2-yl)methanamine: Similar structure but with a p-tolyl group instead of a pyrrolidine ring.
Uniqueness
The uniqueness of (4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine lies in its combination of the furan and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine is a heterocyclic compound that integrates a furan ring and a pyrrolidine structure. This unique combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with biological systems can lead to various therapeutic applications, particularly in enzyme modulation and metabolic pathway studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
The furan ring, a five-membered aromatic structure containing oxygen, and the pyrrolidine ring, which includes nitrogen, facilitate unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- π-π Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins.
- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with amino acid side chains, influencing enzyme activity and receptor binding.
These interactions can modulate the function of various enzymes and receptors, potentially leading to therapeutic effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that related heterocycles can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .
Cytotoxicity
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic properties against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the furan or pyrrolidine moieties can enhance or reduce cytotoxicity .
Study on Anti-Tubercular Activity
A notable study focused on synthesizing heterocyclic compounds for their anti-tubercular properties. The synthesized compounds were screened for efficacy against M. tuberculosis, revealing promising results for certain derivatives that included modifications similar to those found in this compound .
Structure-Activity Relationship Analysis
Another study investigated the SAR of pyrrolidine-based compounds, demonstrating that specific substitutions could significantly alter biological activity. Compounds with enhanced binding affinity for target proteins exhibited increased efficacy in inhibiting T cell proliferation, indicating a potential role in immunomodulation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(5-Phenylfuran-2-yl)methanamine | Structure | Moderate enzyme inhibition |
(5-(p-tolyl)furan-2-yl)methanamine | Structure | High cytotoxicity against cancer cells |
This compound | - | Potential anti-tubercular and cytotoxic activity |
Properties
IUPAC Name |
[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12-6-8(5-11)9(7-12)10-3-2-4-13-10/h2-4,8-9H,5-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZYJBAZKLSKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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